molecular formula C14H22N2O3 B2944350 (S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

(S)-4-isopropyl-3-methyl-2-(3-methylpiperidine-1-carbonyl)isoxazol-5(2H)-one

Cat. No.: B2944350
M. Wt: 266.34 g/mol
InChI Key: XWESKOHENXWEAX-JTQLQIEISA-N
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Description

HSL-IN-2 is a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL). Its chemical structure consists of a carbamoyl-triazole scaffold. The compound specifically targets HSL, an enzyme involved in lipid metabolism. Lipases play a crucial role in hydrolyzing stored triglycerides into free fatty acids and glycerol. By inhibiting HSL, HSL-IN-2 modulates lipid homeostasis and may have implications in various biological processes .

Scientific Research Applications

HSL-IN-2’s applications span multiple fields:

    Chemistry: As a tool compound for studying lipid metabolism and enzyme inhibition.

    Biology: Investigating lipid signaling pathways and cellular responses.

    Medicine: Potential therapeutic implications in obesity, diabetes, and lipid-related disorders.

    Industry: Developing novel lipid-modulating drugs.

Preparation Methods

Synthetic Routes:: The synthetic route for HSL-IN-2 involves the assembly of its core carbamoyl-triazole structure. While specific details are proprietary, researchers have developed efficient methods to synthesize this compound. These routes likely include coupling reactions, cyclizations, and functional group manipulations.

Reaction Conditions:: The reaction conditions for HSL-IN-2 synthesis may involve:

  • Coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling)
  • Cyclization reactions (e.g., triazole formation)
  • Protection and deprotection steps
  • Purification techniques (e.g., column chromatography, recrystallization)

Industrial Production:: Industrial-scale production methods remain undisclosed, but optimization likely focuses on yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions Undergone:: HSL-IN-2 may participate in various chemical reactions, including:

  • Oxidation reactions (e.g., metabolic transformations)
  • Hydrolysis (enzymatic or chemical)
  • Conjugation reactions (e.g., amidation, esterification)
Common Reagents and Conditions::
  • Oxidation: Cytochrome P450 enzymes, NAD(P)H, oxygen
  • Hydrolysis: Acidic or enzymatic hydrolysis
  • Conjugation: Amine coupling reagents, carboxylic acid derivatives

Major Products:: The primary products of HSL-IN-2 reactions depend on the specific context. Hydrolysis may yield free fatty acids and the parent triazole compound.

Mechanism of Action

HSL-IN-2 inhibits HSL, affecting lipid breakdown. It likely disrupts the hydrolysis of stored triglycerides, impacting energy balance and adipose tissue function. Further research is needed to elucidate its precise molecular targets and downstream effects.

Comparison with Similar Compounds

HSL-IN-2’s uniqueness lies in its selective inhibition of HSL. Similar compounds include other lipase inhibitors (e.g., orlistat) and lipid metabolism modulators (e.g., fibrates).

Properties

IUPAC Name

3-methyl-2-[(3S)-3-methylpiperidine-1-carbonyl]-4-propan-2-yl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-9(2)12-11(4)16(19-13(12)17)14(18)15-7-5-6-10(3)8-15/h9-10H,5-8H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESKOHENXWEAX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN(C1)C(=O)N2C(=C(C(=O)O2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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